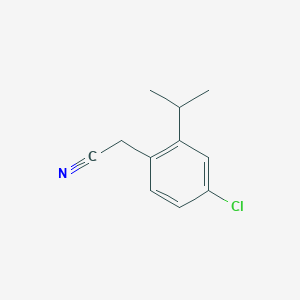
a-Isopropyl-4-chlorophenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
a-Isopropyl-4-chlorophenylacetonitrile is an organic compound with the molecular formula C11H12ClN It is characterized by the presence of an isopropyl group, a chlorine atom, and a nitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of a-Isopropyl-4-chlorophenylacetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:
4-Chlorobenzyl cyanide+Isopropyl bromideK2CO3,Refluxthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
a-Isopropyl-4-chlorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) in ethanol or sodium amide (NaNH2) in liquid ammonia.
Major Products Formed
Oxidation: Formation of 4-chlorobenzamide or 4-chlorobenzoic acid.
Reduction: Formation of a-isopropyl-4-chlorophenylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
a-Isopropyl-4-chlorophenylacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of a-Isopropyl-4-chlorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The isopropyl and chlorine substituents can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzyl cyanide: Lacks the isopropyl group, making it less lipophilic.
4-Chlorophenylacetonitrile: Similar structure but without the isopropyl group.
4-Methoxyphenylacetonitrile: Contains a methoxy group instead of chlorine, altering its electronic properties.
Uniqueness
a-Isopropyl-4-chlorophenylacetonitrile is unique due to the presence of both isopropyl and chlorine substituents, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12ClN |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
2-(4-chloro-2-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H12ClN/c1-8(2)11-7-10(12)4-3-9(11)5-6-13/h3-4,7-8H,5H2,1-2H3 |
Clave InChI |
VASIBIJDEHFURK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=CC(=C1)Cl)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



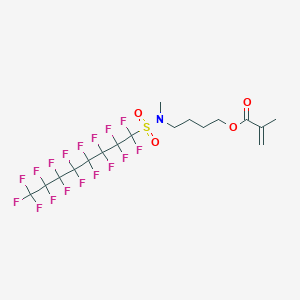
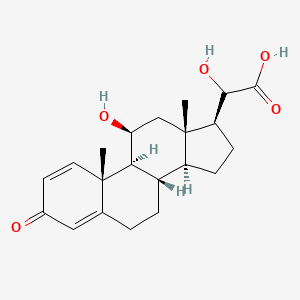
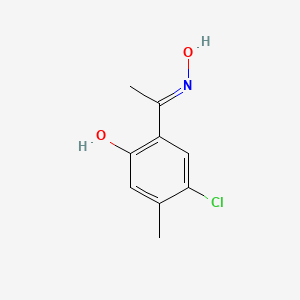
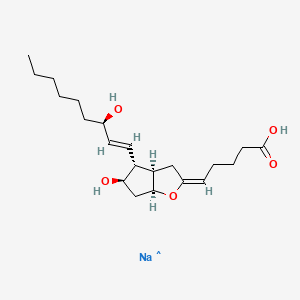

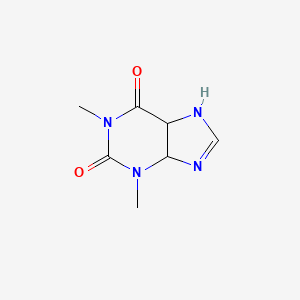
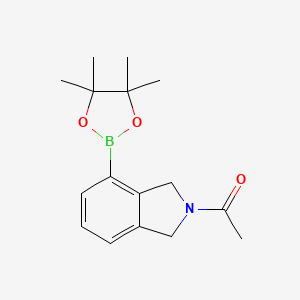

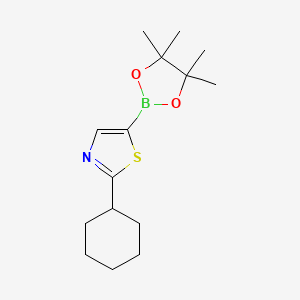
![[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-(diethylcarbamoyl)sulfamate](/img/structure/B13413179.png)
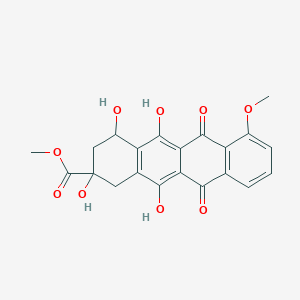
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
